molecular formula C15H16ClN5OS B15165943 Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-

Cat. No.: B15165943
M. Wt: 349.8 g/mol
InChI Key: OMXCOXWNIVKWAS-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- typically involves the reaction of 8-chloro-2H-1,2,4-triazino[5,6-B]indole with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage. The tert-butyl group is introduced through a subsequent reaction with tert-butylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .

Scientific Research Applications

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)- stands out due to its unique combination of the indole and triazino moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H16ClN5OS

Molecular Weight

349.8 g/mol

IUPAC Name

N-tert-butyl-2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16ClN5OS/c1-15(2,3)19-11(22)7-23-14-18-13-12(20-21-14)9-6-8(16)4-5-10(9)17-13/h4-6H,7H2,1-3H3,(H,19,22)(H,17,18,21)

InChI Key

OMXCOXWNIVKWAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1

Origin of Product

United States

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